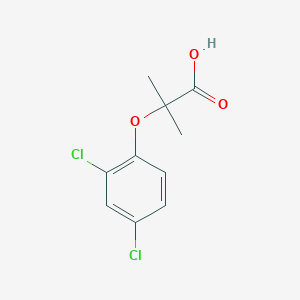

1-(4-Chlorophenyl)-2,2,2-trifluoroethanol

Overview

Description

1-(4-Chlorophenyl)-2,2,2-trifluoroethanol, commonly referred to as CPT, is an organic compound with a wide range of applications in both scientific research and industrial production. It is a colorless liquid with a characteristic sweet odor, and has a molecular formula of C8H5ClF3O. CPT is used as a solvent in organic synthesis, as a reactant in the production of other compounds, and as a reagent in laboratory experiments. In addition, CPT has been studied for its potential pharmacological applications, including its effects on the biochemical and physiological processes of the body.

Scientific Research Applications

Photogeneration and Reactivity

1-(4-Chlorophenyl)-2,2,2-trifluoroethanol is involved in the photochemical generation of aryl cations from aromatic halides. For instance, the photochemistry of 4-chlorophenol leads mainly to reductive dehalogenation, offering a convenient access to triplet 4-hydroxyphenyl cations. These cations can add to pi nucleophiles, providing a pathway for the synthesis of arylated products through a cationic mechanism (Protti et al., 2004).

Synthesis of Chiral Compounds

The compound plays a role in the synthesis of sterically hindered chiral compounds. For example, N-(o-chlorophenyl) substituted 2-thioxo-4-oxazolidinones forming enantiomers were synthesized in the presence of (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol, demonstrating its utility in producing chiral molecules (Dogan et al., 1992).

Solvolysis Studies

Studies on the solvolysis rates of compounds like 2,2,2-trifluoro-1-(3-chlorophenyl)-1-(substituted phenyl)ethyl tosylates have been conducted. These studies help in understanding the effects of substituents and solvents on the solvolysis process, which is crucial in organic synthesis (Fujio et al., 1997).

Trifluoromethylation and Synthesis of Pure Trifluoroethanol

Research demonstrates the use of this compound in the synthesis of enantiomerically pure trifluoroethanol compounds. This is significant in the field of asymmetric synthesis and chiral chemistry (Sugimoto et al., 2006).

Antibacterial and Antifungal Applications

The compound has been used in the synthesis of derivatives that exhibit antibacterial and antifungal activities. These derivatives show potential as new antibacterial and antifungal agents (Sujatha et al., 2019).

Fluoride Ion-Catalyzed Reactions

It's involved in fluoride ion-catalyzed reactions, such as the transformation of 1-(3'-Chlorophenyl)-1-trimethylsilyl-1,2,2,2-tetrafluoroethane to 1-substituted 2,2-difluorostyrenes, showcasing its role in fluorine chemistry (Nakamura et al., 2007).

Enantioselectivity in Esterification

ProcessesThe compound has been used to study the enantioselectivity of lipase-catalyzed esterification in supercritical carbon dioxide. This has implications in developing chiral molecules for pharmaceutical and other applications (Matsuda et al., 2001).

Structural Analysis of Insecticides

This compound is also significant in the structural analysis of insecticides like DDT and its derivatives. Understanding the crystal structures of these compounds is essential for developing safer and more effective insecticides (Delacy et al., 1972).

Polymerization Studies

The compound is involved in polymerization studies, particularly in the context of ethylenic monomers and trifluoromethanesulphonates. Such studies are vital for the development of new materials with specific properties (Souverain et al., 1980).

High-Temperature Polymers

This compound contributes to the development of high-temperature fluorinated polymers. These polymers have applications in areas requiring materials that can withstand extreme temperatures (Boston et al., 1997).

Kinetics of Oxidation Reactions

The kinetics of oxidation reactions involving secondary alcohols like 1-(4-methylphenyl)-2,2,2-trifluoroethanol have been studied. This research contributes to our understanding of reaction mechanisms and kinetics in organic chemistry (Norcross et al., 1997).

Synthesis of Novel Polyimides

The compound aids in synthesizing novel polyimides, which are essential in creating materials with specific mechanical and thermal properties for various industrial applications (Yin et al., 2005).

properties

IUPAC Name |

1-(4-chlorophenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONAZKZEGGHKRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293699 | |

| Record name | 1-(4-chlorophenyl)-2,2,2-trifluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

446-66-2 | |

| Record name | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 446-66-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-chlorophenyl)-2,2,2-trifluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.